![molecular formula C14H9ClO2 B1298334 4-(氯甲基)-2H-苯并[h]色烯-2-酮 CAS No. 41321-76-0](/img/structure/B1298334.png)

4-(氯甲基)-2H-苯并[h]色烯-2-酮

描述

The compound "4-(chloromethyl)-2H-benzo[h]chromen-2-one" is a derivative of the chromen-2-one family, which is characterized by a benzopyran moiety and is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The chromen-2-one derivatives are known for their diverse biological activities and their ability to interact with different biological targets .

Synthesis Analysis

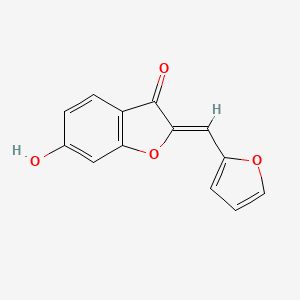

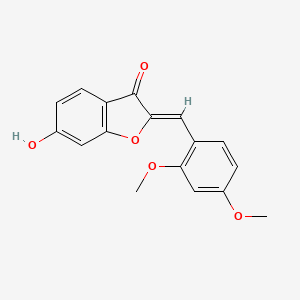

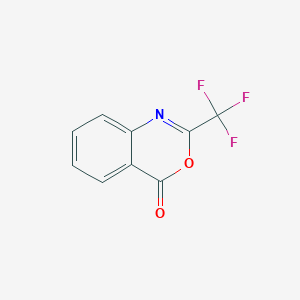

The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, the interaction of 4-methoxy-1-naphthol with different cyano compounds has been used to synthesize 4H-benzo[h]chromene derivatives . A green, catalyst-free, and solvent-free method using microwave irradiation has been reported for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, which is a more advanced and milder approach compared to traditional methods . Additionally, a one-pot synthesis involving aldolization and intramolecular S_NAr processes has been developed for fluorinated 4H-benzo[h]chromen-4-one derivatives .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been extensively studied using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of a sulfur analogue of 4,7-dimethyl-2H-chromen-2-one has been determined, revealing a planar molecular skeleton due to extended π-bonding . Similarly, the crystal structure of a derivative from α-lapachone has been reported, showing E stereochemistry and dimer formation through classical hydrogen bonds .

Chemical Reactions Analysis

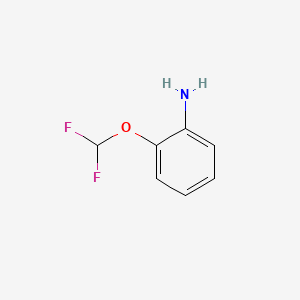

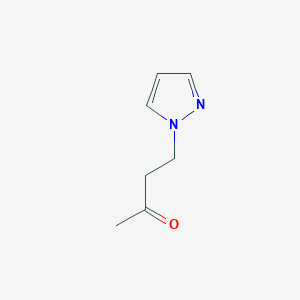

Chromen-2-one derivatives can undergo a variety of chemical reactions. Photo-reorganization of certain chromen-4-ones has been shown to lead to the formation of angular pentacyclic compounds, demonstrating the potential for these molecules to be used in the synthesis of complex organic structures . Moreover, alkylation reactions have been employed to produce epoxypropoxy derivatives of 4-hydroxy-2H-chromen-2-ones, which can be further modified with amines and acylated to obtain new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The vibrational properties of these compounds have been studied using infrared and Raman spectroscopy, and their electronic transitions have been analyzed using UV-Vis spectroscopy and time-dependent density functional theory (TD-DFT) calculations . The presence of substituents such as fluorine atoms can significantly affect the reactivity and properties of these molecules .

科学研究应用

合成和药物化学

4-(氯甲基)-2H-苯并[h]色烯-2-酮及其衍生物因其在药物化学中的合成和潜在应用而被广泛研究。Maruyama、Tobimatsu 和 Naruta (1979) 的一项研究探讨了类似化合物的甲基化,这是合成各种衍生物的基础步骤 (Maruyama, Tobimatsu, & Naruta, 1979)。此外,Avetisyan、Alvandzhyan 和 Avetisyan (2009) 报道了 4-羟基-2H-色烯-2-酮的合成,这是该领域的关键化合物类别,证明了这些方法在创建生物活性分子中的广泛适用性 (Avetisyan, Alvandzhyan, & Avetisyan, 2009)。

抗肿瘤活性

4-(氯甲基)-2H-苯并[h]色烯-2-酮的衍生物在抗肿瘤活性方面显示出显着的希望。Dong 等人(2011 年)研究了 4-氨基-2H-苯并[h]色烯-2-酮 (ABO) 及其类似物,发现它们是有效的体外抗癌剂。这项研究突出了这些化合物在开发新型抗癌药物中的潜力 (Dong et al., 2011)。

新型合成方法

研究人员还专注于开发这些化合物的全新高效合成方法。例如,Maleki (2016) 报道了一种绿色的一锅法合成 2-氨基-4H-苯并[g]色烯,强调了化学合成中的环保方法 (Maleki, 2016)。

绿色化学和纳米技术

绿色化学原理和纳米技术在这些化合物合成中的应用是一个新兴的兴趣领域。Mohammadipour、Bamoniri 和 Mirjalili (2020) 讨论了使用纳米高岭土/BF3/Fe3O4 作为超顺磁性纳米催化剂合成 4H-色烯,突出了纳米技术在化学合成中的集成 (Mohammadipour, Bamoniri, & Mirjalili, 2020)。

光致变色和光谱学

色烯晶体的光致变色特性,包括 4-(氯甲基)-2H-苯并[h]色烯-2-酮的衍生物,因其在材料科学中的潜在应用而受到研究。Hobley 等人(2000 年)探讨了色烯化合物的变色性,这可能对光学和电子应用产生影响 (Hobley et al., 2000)。

未来方向

属性

IUPAC Name |

4-(chloromethyl)benzo[h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKZXZILYDCFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359126 | |

| Record name | 4-(chloromethyl)-2H-benzo[h]chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-2H-benzo[h]chromen-2-one | |

CAS RN |

41321-76-0 | |

| Record name | 4-(chloromethyl)-2H-benzo[h]chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)